molecular formula C9H10ClNO2 B138818 2-Acetamido-4-chloro-5-methylphenol CAS No. 153506-14-0

2-Acetamido-4-chloro-5-methylphenol

Cat. No.: B138818
CAS No.: 153506-14-0
M. Wt: 199.63 g/mol
InChI Key: NOTGPOHVOYWBLO-UHFFFAOYSA-N
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Description

2-Acetamido-4-chloro-5-methylphenol is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of phenol, characterized by the presence of an acetamido group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-chloro-5-methylphenol typically involves the acylation of 4-chloro-5-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-chloro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Acetamido-4-chloro-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-chloro-5-methylphenol involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 2-Acetamido-5-chlorophenol
  • 2-Acetamido-4-methylphenol

Uniqueness

2-Acetamido-4-chloro-5-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Acetamido-4-chloro-5-methylphenol, also known as paracetamol derivative, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

This compound has a molecular formula of C9H10ClN1O2 and a molecular weight of 201.64 g/mol. The compound features an acetamido group, a chlorine atom, and a methyl group attached to a phenolic ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the chlorine and methyl groups enhance hydrophobic interactions, which can modulate protein conformation and function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . The compound's mechanism involves the disruption of protein synthesis and interference with nucleic acid production .

Anti-inflammatory Properties

The compound is also investigated for its anti-inflammatory effects . Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity

This compound demonstrates antioxidant properties , which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage .

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was tested against clinical isolates of MRSA. The compound exhibited significant bactericidal activity, outperforming several conventional antibiotics in biofilm inhibition assays . The study highlighted its potential as a synergistic agent in combination therapies for resistant bacterial infections.

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundModerateSignificantEffective against MRSA biofilms
4-Chloro-2-methylphenolLowNonePrimarily used as a disinfectant
2-Acetamido-5-chlorophenolModerateModerateSimilar structure but different activity

Properties

IUPAC Name

N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTGPOHVOYWBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394628
Record name 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153506-14-0
Record name 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CHLORO-2'-HYDROXY-P-ACETOTOLUIDIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 30 ml of methanol, there were added 1.0 g (6.4 mmol) of 2-amino-4-chloro-5-methylphenol and 0.71 g (7.0 mmol) of acetic anhydride and stirred at room temperature for 30 minutes. To this solution, there was added 60 ml of water. The crystals thus precipitated were filtered and recrystallized from methanol. Thus 0.89 g (4.5 mmol) of N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide was obtained as pale brown crystals. The yield was 70%.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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